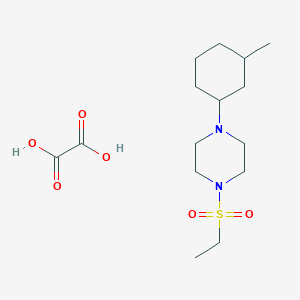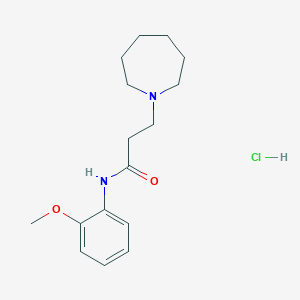![molecular formula C20H22O6 B3939260 methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate](/img/structure/B3939260.png)
methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate
Übersicht
Beschreibung
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate is a chemical compound that falls under the category of esters. It is commonly referred to as MDPB or 5F-MDMB-PICA. This compound has been of interest to scientists due to its potential applications in scientific research.
Wirkmechanismus
MDPB acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. This leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release, gene expression, and cellular metabolism.
Biochemical and Physiological Effects:
Studies have shown that MDPB can induce various physiological and biochemical effects in the body. These include pain relief, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of various neurological disorders such as epilepsy and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MDPB is its high potency and selectivity for the CB1 and CB2 receptors. This makes it an ideal tool for investigating the endocannabinoid system and its potential therapeutic applications. However, one of the limitations of MDPB is its potential for abuse and dependence, which must be taken into consideration when conducting experiments.
Zukünftige Richtungen
There are several future directions for research involving MDPB. These include investigating its potential as a treatment for various neurological disorders, as well as its potential for use in pain management and anti-inflammatory therapies. Additionally, further studies are needed to investigate the long-term effects of MDPB on the body, as well as its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
MDPB has been used in scientific research to investigate its potential as a cannabinoid receptor agonist. It has been shown to bind to the CB1 and CB2 receptors with high affinity, leading to various physiological and biochemical effects.
Eigenschaften
IUPAC Name |
methyl 4-[2-(3,4-dimethylphenoxy)propanoyloxy]-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-12-6-8-16(10-13(12)2)25-14(3)19(21)26-17-9-7-15(20(22)24-5)11-18(17)23-4/h6-11,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEJXOKGHGDNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methylpentanoate](/img/structure/B3939194.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-4-chlorophenol](/img/structure/B3939195.png)


![2-methyl-8-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3939216.png)

![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)

![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)

![5-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(4-chlorobenzyl)-2-nitroaniline](/img/structure/B3939267.png)
